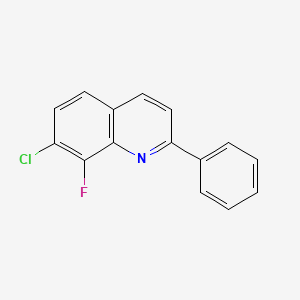

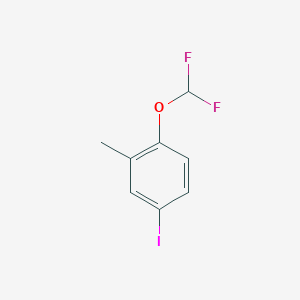

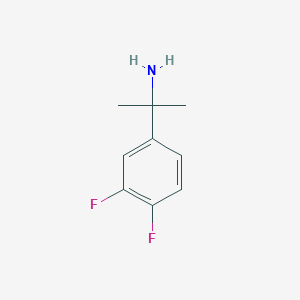

2,3-Difluoro-4-piperidinophenylboronic acid

Overview

Description

Synthesis Analysis

The synthesis of boronic acid derivatives like DPPB is a topic of ongoing research. Protodeboronation of pinacol boronic esters is a method that has been explored . The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade .Scientific Research Applications

Liquid Crystal and Ferroelectric Systems

- Synthesis of Terphenyls and Biphenyl Systems: The coupling of arylboronic acids with aryl halides, including 2,3-difluoroarylboronic acids, has been used to synthesize dialkyl- and alkoxyalkyl-1,1′:4′,1″-terphenyls and their biphenyl counterparts. These compounds exhibit low-melting liquid crystal phases and are suitable for use in ferroelectric systems (Gray, Hird, Lacey, & Toyne, 1989).

- Ferroelectric Host Materials: Similar 2,3-difluoro-substituted biphenyls have been developed as host materials for ferroelectric liquid crystal mixtures, displaying high phase stability and suitability for low birefringence applications (Hird, Toyne, & Gray, 1994).

Organic Synthesis and Catalysis

- Synthesis of Piperidine Derivatives: 2,3-Difluoroarylboronic acids have been used in the efficient synthesis of 3-alkoxy-4,4-difluoropiperidines, important intermediates in agrochemical and pharmaceutical chemistry (Surmont et al., 2009).

- Catalytic Asymmetric Addition: These compounds have been employed in catalytic asymmetric conjugate addition reactions, producing biologically significant 2-aryl-4-piperidones with high yields and enantioselectivities (Xu, Zhang, Zhang, & Shi, 2010).

Nanoparticle Synthesis and Application

- Nanomagnetic Reusable Catalysts: Piperidine-4-carboxylic acid derivatives, like 2,3-difluoroarylboronic acids, have been used to functionalize Fe3O4 nanoparticles. These serve as novel catalysts in organic synthesis, showing high efficiency and reusability (Ghorbani‐Choghamarani & Azadi, 2015).

Optical and Sensing Materials

- Phosphorescence Tuning: Difluoroboron β-diketonates, related to 2,3-difluoroarylboronic acids, have been utilized in optical oxygen sensors, with their spectral features and phosphorescence properties being tailored for specific applications (Liu et al., 2018).

Mechanism of Action

Target of Action

Boronic acid derivatives, such as this compound, are often used in suzuki–miyaura cross-coupling reactions .

Mode of Action

In the context of Suzuki–Miyaura cross-coupling reactions, boronic acids act as nucleophilic organic groups. They are transferred from boron to a transition metal, such as palladium . This process, known as transmetalation, forms new carbon-carbon bonds .

Result of Action

The compound’s role in suzuki–miyaura cross-coupling reactions suggests it may contribute to the formation of new carbon-carbon bonds .

properties

IUPAC Name |

(2,3-difluoro-4-piperidin-1-ylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BF2NO2/c13-10-8(12(16)17)4-5-9(11(10)14)15-6-2-1-3-7-15/h4-5,16-17H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVHZOHDPQCQVDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)N2CCCCC2)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Difluoro-4-piperidinophenylboronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(Trifluoromethyl)phenyl]propan-2-ol](/img/structure/B1426688.png)

![1-methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine](/img/structure/B1426694.png)